Fmoc-Orn(Dnp)-OH can be classified under the category of protected amino acids, specifically designed for use in peptide synthesis. It is commercially available from various suppliers, including Merck Millipore and other chemical vendors, which provide detailed specifications and synthesis guidelines for researchers .
The synthesis of Fmoc-Orn(Dnp)-OH typically involves several key steps:
The choice of protecting groups is crucial for the success of peptide synthesis. Fmoc provides stability during coupling reactions while allowing for mild deprotection conditions. The Dnp group, being a strong chromophore, also aids in monitoring reactions via UV spectroscopy .
Fmoc-Orn(Dnp)-OH has a complex molecular structure characterized by:
The molecular formula for Fmoc-Orn(Dnp)-OH is typically represented as CHNO, with a molecular weight of approximately 320.30 g/mol.
Fmoc-Orn(Dnp)-OH participates in several key reactions during peptide synthesis:
The mechanism by which Fmoc-Orn(Dnp)-OH functions in peptide synthesis involves:
Fmoc-Orn(Dnp)-OH is primarily utilized in:
Fmoc-Orn(Dnp)-OH, systematically named N-α-(9-fluorenylmethoxycarbonyl)-N-δ-(2,4-dinitrophenyl)-L-ornithine, possesses the molecular formula C₂₆H₂₄N₄O₈ and a molecular weight of 520.50 g/mol. Its structure features three critical components: (1) The Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] attached to the α-amino group; (2) The L-ornithine backbone with a tetra-methylene spacer between α- and δ-amino groups; and (3) The acid-stable Dnp (2,4-dinitrophenyl) group selectively protecting the δ-amine [1] [6]. The molecule contains a single chiral center at the α-carbon, adopting the natural L-configuration essential for biological activity in synthesized peptides. This stereochemistry is preserved during solid-phase synthesis through the use of enantiomerically pure starting materials [6].
Table 1: Structural Characteristics of Fmoc-Orn(Dnp)-OH
Property | Specification |
---|---|
Molecular Formula | C₂₆H₂₄N₄O₈ |
Molecular Weight | 520.50 g/mol |
Chiral Centers | 1 (L-configuration) |
Protecting Groups | α-amine: Fmoc; δ-amine: Dnp |
Key Functional Groups | Carboxylic acid, Dnp-protected alkylamine |
SMILES Notation | OC(=O)C@@HCCCNC1=C(C=C(C=C1N+[O-])N+[O-] |
The strategic incorporation of Fmoc and Dnp groups enables orthogonal deprotection critical for complex peptide synthesis:
Fmoc Group (Base-Labile): Removed under mild basic conditions (20% piperidine/DMF) during each synthesis cycle without affecting Dnp protection. The Fmoc deprotection mechanism involves β-elimination, generating a dibenzofulvene adduct easily washed away [1] [6].
Dnp Group (Acid-Stable): Exhibits exceptional stability toward trifluoroacetic acid (TFA) used in resin cleavage and t-butyl-based deprotection. However, Dnp is selectively removed by thiolytic agents (2-mercaptoethanol, thiophenol) or hydrazine in DMF, producing a Meisenheimer complex that liberates the δ-amine [6]. This orthogonality permits selective on-resin modification of the ornithine side chain after backbone assembly.
Table 2: Deprotection Characteristics of Protecting Groups
Protecting Group | Deprotection Reagents | Conditions | Orthogonality |
---|---|---|---|
Fmoc | Piperidine, DBU | 20-50% in DMF, 3-20 min | Acid, nucleophiles, photolysis |
Dnp | 2-Mercaptoethanol, hydrazine | 5% v/v in DMF, 1-2 hr | Base, mild acid, standard coupling reagents |
Boc | TFA, HCl | 25-50% in DCM, 5-30 min | Base, nucleophiles |
Dde | Hydrazine | 2% in DMF, 5-10 min | Acid, base, photolysis |
Ornithine derivatives exhibit diverse protection strategies tailored for specific synthesis needs:
Fmoc-Orn(Boc)-OH (C₂₅H₃₀N₂O₆, MW: 454.52 g/mol): Features the acid-labile tert-butoxycarbonyl (Boc) group on the δ-amine. While stable to piperidine deprotection, Boc is removed with 25–50% TFA during resin cleavage. This limits its utility for on-resin side-chain modification. The Boc group enhances solubility in organic solvents compared to Dnp-protected analogues [5] [9].
Fmoc-Orn(Dde)-OH (C₃₀H₃₄N₂O₆, MW: 518.6 g/mol): Incorporates the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group. Dde removal requires 2% hydrazine in DMF for 5–10 minutes without affecting Fmoc. Though orthogonal like Dnp, Dde offers milder deprotection conditions but may exhibit incomplete removal in sterically hindered sequences. Dde is preferred for prolonged synthesis due to reduced side-reaction risks versus Dnp [3] [7].
Fmoc-Orn(Dnp)-OH: The Dnp group’s key advantage lies in its photolytic sensitivity absent in Boc/Dde analogues. While primarily cleaved by nucleophiles, controlled UV exposure (350 nm) enables Dnp removal in photolabile strategies. However, Dnp may cause side reactions with nucleophiles (e.g., cysteine thiols) and requires careful scavenger use during deprotection [6].
Table 3: Ornithine Derivatives in Fmoc-SPPS
Derivative | Protection Strategy | Molecular Weight | Solubility | Primary Applications |
---|---|---|---|---|
Fmoc-Orn(Dnp)-OH | Nucleophile/photo-labile | 520.50 g/mol | Moderate in DMF | On-resin cyclization; selective modification |
Fmoc-Orn(Boc)-OH | Acid-labile | 454.52 g/mol | High in DMF/DCM | Standard synthesis; no on-resin deprotection |
Fmoc-Orn(Dde)-OH | Hydrazine-labile | 518.60 g/mol | Moderate in DMF | Sequential ligation; sensitive sequences |
Fmoc-Orn(Mtt)-OH* | Mild acid-labile (1% TFA) | ~600 g/mol | High in DCM | Highly acid-sensitive on-resin deprotection |
*Mentioned for context in [8] though not directly compared in the outline.
Concluding Remarks
Fmoc-Orn(Dnp)-OH occupies a specialized niche in peptide synthesis where orthogonal δ-amine deprotection is required prior to backbone cleavage. Its Dnp group’s stability toward acids and bases—coupled with selective nucleophile-mediated removal—enables the construction of complex architectures like cyclic peptides, dendrimers, or side-chain-modified analogues. While alternatives like Dde offer milder deprotection, Dnp remains indispensable for sequences incompatible with hydrazine or requiring photolytic strategies. Advances in protecting group chemistry continue to refine the applications of these tailored ornithine derivatives in synthetic biology and medicinal chemistry.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3